5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride
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Overview
Description
5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process to form the imidazo[1,2-a]pyrimidine scaffold.
Chemical Reactions Analysis
5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases like tuberculosis.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridines: These compounds are also valuable in medicinal chemistry and have similar structural characteristics.
Properties
IUPAC Name |
5-chloro-7-methylimidazo[1,2-a]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c1-5-4-6(8)11-3-2-9-7(11)10-5;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZUQDUUUDTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN2C(=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137782-66-0 |
Source
|
Record name | 5-chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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